molecular formula C23H14O7 B1207479 Psoberan CAS No. 52810-75-0

Psoberan

Cat. No.: B1207479
CAS No.: 52810-75-0
M. Wt: 402.4 g/mol
InChI Key: IAMQACMBFNNMJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Psoberan involves the extraction of furocoumarins from plant sources. The leaves of Ficus carica L. are processed to isolate bergapten and psoralen . The extraction process typically involves the use of solvents such as chloroform to separate the furocoumarins from other plant materials .

Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The process involves the collection of plant materials, solvent extraction, and purification of the furocoumarins. Advanced chromatographic techniques, such as thin-layer chromatography (TLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Psoberan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its photosensitizing properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

Psoberan has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Psoberan exerts its effects through its photosensitizing action. When exposed to ultraviolet light, this compound absorbs the light energy and transfers it to nearby molecules, generating reactive oxygen species (ROS). These ROS can cause damage to cellular components, including DNA, proteins, and lipids . The molecular targets of this compound include nucleic acids and cellular membranes, leading to its applications in phototherapy and photobiology.

Comparison with Similar Compounds

    Psoralen: A closely related furocoumarin with similar photosensitizing properties.

    Bergapten: Another furocoumarin found in Psoberan, known for its phototoxic effects.

    Methoxsalen: A synthetic derivative of psoralen used in phototherapy.

Uniqueness of this compound: this compound’s uniqueness lies in its specific combination of bergapten and psoralen, which provides a distinct profile of photosensitizing activity. This combination enhances its effectiveness in phototherapy and other applications compared to individual furocoumarins .

Properties

IUPAC Name

furo[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4.C11H6O3/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9;12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h2-6H,1H3;1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMQACMBFNNMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967279
Record name 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52810-75-0
Record name Psoralen mixture with 5-methoxypsoralen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052810750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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